molecular formula C21H26FN3O5S B4525171 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B4525171
M. Wt: 451.5 g/mol
InChI Key: FQBNZSQPIBVLPJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a structurally complex organic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a tetrahydrothiophene dioxide moiety (1,1-dioxidotetrahydrothiophen-3-yl) and substituted with a 4-fluoro-2-methoxyphenyl group and a branched 2-methylpropyl (isobutyl) chain. This compound’s unique architecture combines electronegative fluorine and methoxy substituents on the aromatic ring, a sulfone group for enhanced metabolic stability, and a bulky alkyl chain that may influence lipophilicity and target binding .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S/c1-14(2)11-24(16-8-9-31(28,29)13-16)21(27)12-25-20(26)7-6-18(23-25)17-5-4-15(22)10-19(17)30-3/h4-7,10,14,16H,8-9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBNZSQPIBVLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activities or cellular pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Features
Target Compound Likely C21H25FN3O5S ~465.5 4-fluoro-2-methoxyphenyl; 2-methylpropyl Combines fluorinated aryl, sulfone, and branched alkyl groups for balanced polarity and stability.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide () C14H15N3O5S 337.35 Furan-2-yl instead of fluorophenyl; lacks isobutyl chain Simpler structure; potential for heterocyclic interactions via furan oxygen.
N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide () C19H18N4O4S2 ~422.5 Methylsulfanylphenyl; methoxypyridinyl Sulfur-containing substituents may enhance membrane permeability.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide () C19H17FN4O3 ~384.4 Fluoroindole; furyl-pyridazinone Indole moiety introduces potential CNS activity.
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(thiazol-2-yl)acetamide derivatives () Varies ~350–400 Thiazole or thiadiazole rings Thiazole groups may improve antibacterial or kinase inhibitory activity.

Functional Group Impact on Bioactivity

  • Fluorine and Methoxy Substituents: The 4-fluoro-2-methoxyphenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) while improving metabolic resistance compared to non-fluorinated analogs . highlights that fluorinated pyridazinones exhibit superior anti-inflammatory activity over non-fluorinated counterparts.
  • Tetrahydrothiophene Dioxide: This sulfone group increases solubility in polar solvents and reduces oxidative degradation, a feature shared with ’s thiazolidinone derivative, which showed enhanced stability in pharmacokinetic studies .
  • Branched Alkyl Chains : The 2-methylpropyl group may reduce crystallization tendencies, improving bioavailability. Similar branched chains in ’s analogs demonstrated improved blood-brain barrier penetration .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. Its unique structure combines a tetrahydrothiophene moiety and a pyridazine derivative, which may contribute to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈FNO₃S
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 879950-12-6

The compound features a sulfone group, which is known for enhancing the stability and reactivity of organic compounds. The presence of fluorine and methoxy groups in its structure could potentially influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been evaluated against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer), showing promising results in inhibiting cell proliferation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the compound and specific molecular targets, such as enzymes or receptors involved in cell signaling pathways, plays a crucial role. The sulfone group may facilitate binding to target proteins, thereby modulating their activity.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, compounds containing the tetrahydrothiophene structure have been reported to possess anti-inflammatory and analgesic activities. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which can be beneficial in treating conditions characterized by inflammation .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis of Pyridazine Derivatives : Researchers synthesized a series of pyridazine derivatives linked to tetrahydrothiophene rings. These compounds were screened for their ability to inhibit cancer cell growth and showed varying degrees of efficacy depending on their structural modifications .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in treating tumors. Results indicated that certain derivatives not only reduced tumor size but also improved survival rates in treated subjects .

Data Tables

Compound Cell Line Tested IC50 (µM) Activity Type
Compound AMCF-712.5Anticancer
Compound BA54915.0Anticancer
Compound CDU-14510.0Anticancer

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions, including cyclization of pyridazinone derivatives and functionalization of the tetrahydrothiophene dioxide moiety. Key steps:

  • Coupling Reactions : Use Pd-catalyzed cross-coupling for aryl group introduction (e.g., 4-fluoro-2-methoxyphenyl) to the pyridazinone core .
  • Amidation : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance N-alkylation efficiency .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substitution patterns (e.g., methoxy group at C2 of phenyl, fluorophenyl integration) .
  • HPLC-MS : Monitor reaction intermediates and confirm molecular weight (expected [M+H]+^+ ~500–550 g/mol based on analogous structures) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., tetrahydrothiophene ring conformation) if single crystals are obtainable .

Q. How can researchers design preliminary biological assays for this compound?

  • Target Selection : Prioritize kinases or GPCRs due to the pyridazinone core’s known affinity .
  • In Vitro Assays : Use fluorescence polarization for binding studies (e.g., ATP-binding pockets) and MTT assays for cytotoxicity screening (IC50_{50} determination in cancer cell lines) .
  • Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Synthesize analogs with modified phenyl groups (e.g., replace 4-fluoro with chloro or methoxy) and compare binding affinities .
  • Scaffold Hybridization : Fuse the pyridazinone core with thiadiazole or morpholine moieties to evaluate synergistic effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or PDE4 .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and replicate results in ≥3 independent experiments .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound activity readings .
  • Off-Target Profiling : Employ kinome-wide screens (e.g., KINOMEscan) to rule out nonspecific binding .

Q. How can researchers investigate the compound’s pharmacokinetic (PK) properties?

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (%fu) .
  • BBB Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) for CNS-targeted applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

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